molecular formula C22H19F4N3OS B11984513 (2E)-3-Allyl-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidine-2,4-dione 2-{[(E)-1-(4-fluorophenyl)ethylidene]hydrazone} CAS No. 303093-57-4

(2E)-3-Allyl-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidine-2,4-dione 2-{[(E)-1-(4-fluorophenyl)ethylidene]hydrazone}

Cat. No.: B11984513
CAS No.: 303093-57-4
M. Wt: 449.5 g/mol
InChI Key: QEDZPCJTDQBXSY-SDKHQLOPSA-N
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Description

(2E)-3-Allyl-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidine-2,4-dione 2-{[(E)-1-(4-fluorophenyl)ethylidene]hydrazone} is a complex organic compound that features a thiazolidine-2,4-dione core, which is often associated with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Allyl-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidine-2,4-dione 2-{[(E)-1-(4-fluorophenyl)ethylidene]hydrazone} typically involves multi-step organic reactions. The process may start with the formation of the thiazolidine-2,4-dione core, followed by the introduction of the allyl and benzyl groups through alkylation reactions. The final step often involves the condensation of the hydrazone moiety with the fluorophenyl ethylidene group under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions may target the hydrazone moiety, converting it to the corresponding hydrazine derivative.

    Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic substitution reactions, potentially leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the hydrazone moiety could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s thiazolidine-2,4-dione core is known for its potential anti-inflammatory and anti-diabetic properties. Research may focus on its interactions with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound’s pharmacokinetic properties, influenced by the trifluoromethyl and fluorophenyl groups, make it a candidate for drug development. It may be investigated for its potential therapeutic effects in treating diseases like diabetes and inflammation.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-3-Allyl-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidine-2,4-dione 2-{[(E)-1-(4-fluorophenyl)ethylidene]hydrazone} involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core may interact with peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing metabolic pathways. The hydrazone moiety could interact with enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an anti-diabetic drug.

    Pioglitazone: Another thiazolidinedione with similar anti-diabetic properties.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

What sets (2E)-3-Allyl-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidine-2,4-dione 2-{[(E)-1-(4-fluorophenyl)ethylidene]hydrazone} apart is its unique combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of both trifluoromethyl and fluorophenyl groups could enhance its metabolic stability and bioavailability compared to other thiazolidinediones.

Properties

CAS No.

303093-57-4

Molecular Formula

C22H19F4N3OS

Molecular Weight

449.5 g/mol

IUPAC Name

(2E)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-3-prop-2-enyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19F4N3OS/c1-3-11-29-20(30)19(13-15-5-4-6-17(12-15)22(24,25)26)31-21(29)28-27-14(2)16-7-9-18(23)10-8-16/h3-10,12,19H,1,11,13H2,2H3/b27-14+,28-21+

InChI Key

QEDZPCJTDQBXSY-SDKHQLOPSA-N

Isomeric SMILES

C/C(=N\N=C\1/N(C(=O)C(S1)CC2=CC(=CC=C2)C(F)(F)F)CC=C)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NN=C1N(C(=O)C(S1)CC2=CC(=CC=C2)C(F)(F)F)CC=C)C3=CC=C(C=C3)F

Origin of Product

United States

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